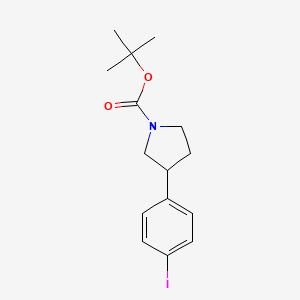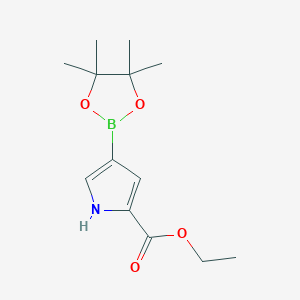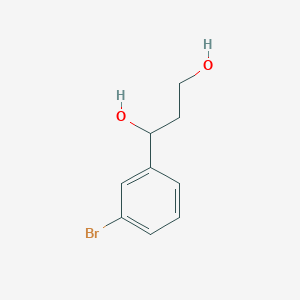
1-(3-Bromophenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It features a bromine atom attached to a benzene ring, which is further connected to a propane-1,3-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the bromination of phenylpropane-1,3-diol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of phenylpropane-1,3-diol.
Substitution: Formation of 3-aminophenylpropane-1,3-diol or 3-thiophenylpropane-1,3-diol.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)propane-1,3-diol: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)propane-1,3-diol: Similar structure with a chlorine atom instead of bromine.
1-(3-Methylphenyl)propane-1,3-diol: Similar structure with a methyl group instead of bromine
Uniqueness
1-(3-Bromophenyl)propane-1,3-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Propiedades
Número CAS |
51699-46-8 |
|---|---|
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2 |
Clave InChI |
YXTVVUBNUSBKNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)

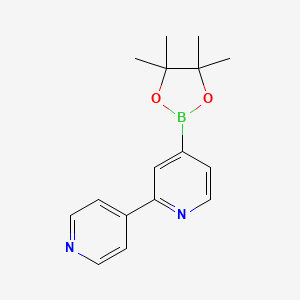
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

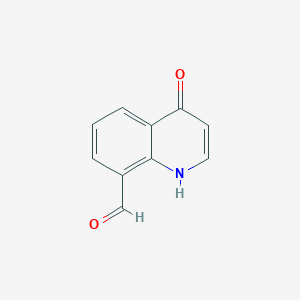

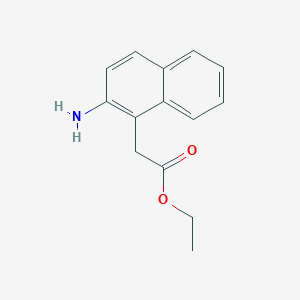
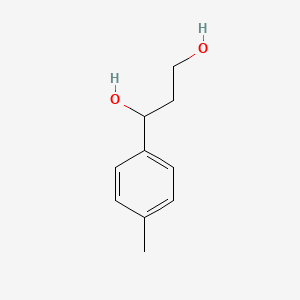
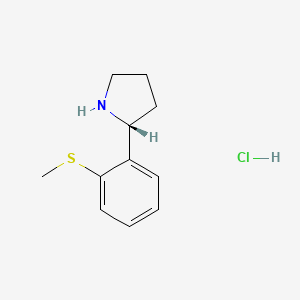
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
